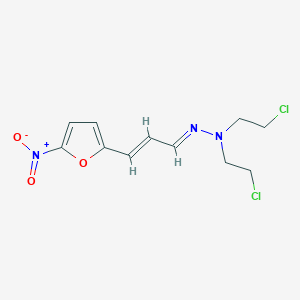

Nifuron

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

19819-47-7 |

|---|---|

Molecular Formula |

C11H13Cl2N3O3 |

Molecular Weight |

306.14 g/mol |

IUPAC Name |

2-chloro-N-(2-chloroethyl)-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]ethanamine |

InChI |

InChI=1S/C11H13Cl2N3O3/c12-5-8-15(9-6-13)14-7-1-2-10-3-4-11(19-10)16(17)18/h1-4,7H,5-6,8-9H2/b2-1+,14-7+ |

InChI Key |

ZKWWRCVSLWBZMJ-KGYSUWQBSA-N |

SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=CC=NN(CCCl)CCCl |

Isomeric SMILES |

C1=C(OC(=C1)[N+](=O)[O-])/C=C/C=N/N(CCCl)CCCl |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=CC=NN(CCCl)CCCl |

Other CAS No. |

19819-47-7 |

Synonyms |

(5'-nitro-2'-furyl)acrylidene bis(2- chloroethyl)hydrazone nifuron |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Ribosomal Mechanism of Action of Nitrofurantoin

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Nitrofurantoin, a synthetic nitrofuran antibiotic, has remained a cornerstone in the treatment of uncomplicated urinary tract infections for decades. Its enduring efficacy is largely attributed to a multifaceted mechanism of action that circumvents common pathways of antibiotic resistance. A primary target of Nitrofurantoin's antimicrobial activity is the bacterial ribosome, leading to the disruption of protein synthesis. This technical guide provides an in-depth examination of this mechanism, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core pathways and workflows involved in its study.

Core Mechanism of Action: From Prodrug to Ribosomal Disruption

Nitrofurantoin functions as a prodrug; it is administered in an inactive form and requires intracellular metabolic activation to exert its bactericidal effects.[1] This activation process is selectively efficient within bacterial cells, which possess a high concentration of flavoproteins (nitroreductases) compared to mammalian cells.[1][2] The mechanism can be delineated into several key stages:

-

Bacterial Uptake and Reduction: Nitrofurantoin is taken up by the bacterial cell. Inside the cytoplasm, it is rapidly reduced by bacterial flavoproteins, specifically nitroreductases such as NfsA and NfsB.[1][3] This reduction process is crucial for the generation of the active antimicrobial agents.[3]

-

Formation of Reactive Intermediates: The enzymatic reduction of Nitrofurantoin's nitro group generates a cascade of highly reactive and unstable electrophilic intermediates, including nitro-anion-free radicals and hydroxylamine.[1][3]

-

Non-Specific Attack on Ribosomal Components: These reactive intermediates are highly promiscuous, attacking a multitude of cellular macromolecules indiscriminately.[1][2] A principal target is the bacterial ribosome. The intermediates react non-specifically and covalently modify ribosomal proteins and ribosomal RNA (rRNA).[1][4] This binding is not to a specific site but rather a widespread, non-specific alteration of ribosomal components.[5][6]

-

Inhibition of Protein Synthesis: The extensive covalent damage to ribosomal proteins and rRNA alters the structure and function of the ribosome, leading to a complete inhibition of protein synthesis.[1][5] This disruption of a process critical for bacterial viability is a major contributor to the bactericidal effect of the drug at therapeutic concentrations.[1][7]

This multi-target nature is a primary reason for the low incidence of acquired bacterial resistance to Nitrofurantoin, as simultaneous mutations in numerous target macromolecules would likely be lethal to the bacterium.[7]

Quantitative Data on Nitrofurantoin Activity

The non-specific, covalent modification of ribosomal components by activated Nitrofurantoin complicates traditional pharmacodynamic analysis. As a result, classic quantitative measures of drug-target interaction, such as specific binding affinities (Kd) or inhibition constants (Ki) for the ribosome, are not typically reported in the literature.[1] The drug's efficacy is a cumulative result of damage to numerous cellular components rather than a high-affinity interaction with a single binding site.[1]

However, the overall antimicrobial effect is quantified using Minimum Inhibitory Concentration (MIC) values, which define the lowest concentration of the drug that prevents visible growth of a microorganism.

| Parameter | Organism | Value (µg/mL) | Interpretation / Notes | Reference(s) |

| Minimum Inhibitory Concentration (MIC) | Escherichia coli | ≤ 32 | Susceptible | [7] |

| Escherichia coli | 1 - 128 | Range of observed MICs | [1] | |

| Staphylococcus aureus | 30 | Sensitive | [1] | |

| General Susceptible Organisms | ≤ 32 | Susceptible (S) | [2] | |

| Intermediate Susceptibility | 64 | Intermediate (I) | [7] | |

| Resistant Organisms | ≥ 128 | Resistant (R) | [7] | |

| Bacteriostatic Concentration | Most susceptible organisms | < 32 | Inhibits bacterial growth | [1] |

| Bactericidal Concentration | Achieved in urine | > 100 | Kills bacteria | [1] |

Key Experimental Protocols

Investigating the ribosomal effects of Nitrofurantoin involves a combination of cell-based and cell-free assays. The following are detailed methodologies for pivotal experiments.

Inhibition of Inducible Enzyme (β-galactosidase) Synthesis

This cell-based assay measures the effect of Nitrofurantoin on de novo protein synthesis by quantifying the production of an inducible enzyme.[1] At lower concentrations, Nitrofurantoin can specifically inhibit the synthesis of inducible enzymes like β-galactosidase without affecting total protein synthesis.[3][5]

Objective: To determine the concentration at which Nitrofurantoin inhibits the synthesis of new proteins in response to an inducer.[1]

Methodology:

-

Bacterial Culture Preparation: Grow a suitable bacterial strain (e.g., E. coli K-12) in a minimal medium with a non-inducing carbon source (e.g., glycerol) to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).[1]

-

Induction and Treatment: Aliquot the culture into multiple tubes. Add a range of Nitrofurantoin concentrations to the tubes. Induce protein synthesis by adding an inducer like lactose (B1674315) or IPTG.[1]

-

Incubation: Incubate the cultures at 37°C for a period sufficient for enzyme synthesis (e.g., 1-2 hours).

-

Cell Lysis: Terminate the reaction and lyse the cells using a method such as sonication or treatment with toluene/detergent to release intracellular contents.

-

Enzyme Activity Assay: Add a chromogenic substrate for β-galactosidase, such as o-nitrophenyl-β-D-galactopyranoside (ONPG). Measure the rate of color development (at 420 nm) spectrophotometrically.

-

Data Analysis: Normalize enzyme activity to cell density (OD600). Plot the β-galactosidase activity against the Nitrofurantoin concentration to determine the inhibitory effect.[1]

In Vitro Transcription/Translation (IVTT) Assay

This cell-free assay directly measures the impact of a compound on the core protein synthesis machinery, isolated from the complexities of a living cell.[1]

Objective: To quantify the direct inhibitory effect of Nitrofurantoin on bacterial protein synthesis and calculate an IC50 value.[1]

Methodology:

-

System Preparation: Utilize a commercial bacterial IVTT kit (e.g., from E. coli extracts), which contains ribosomes, tRNAs, amino acids, and other necessary factors for protein synthesis.[1]

-

Activation of Nitrofurantoin: Since Nitrofurantoin is a prodrug, it must be activated. This can be achieved by pre-incubating Nitrofurantoin with a source of bacterial nitroreductases and a reducing agent (e.g., NADPH).

-

IVTT Reaction: Set up the IVTT reaction according to the manufacturer's protocol. Include a reporter gene (e.g., luciferase or β-galactosidase) as the template DNA.

-

Treatment: Add a range of concentrations of the pre-activated Nitrofurantoin to the reactions. Include a positive control (no drug) and a negative control (no DNA template).[1]

-

Incubation: Incubate the reactions at the optimal temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours).

-

Quantification: Measure the amount of synthesized protein using a method appropriate for the reporter (e.g., luminescence for luciferase).

-

Data Analysis: Normalize the signal from treated reactions to the positive control. Plot the percentage of protein synthesis against the drug concentration to generate a dose-response curve and calculate the IC50 value (the concentration that inhibits 50% of protein synthesis).[1]

Identification of Adducted Ribosomal Proteins via Mass Spectrometry

Due to the non-specific covalent binding, identifying the exact ribosomal proteins modified by activated Nitrofurantoin is challenging.[1] Proteomic techniques, particularly mass spectrometry, can be employed to map these modifications.

Objective: To identify which ribosomal proteins and specific amino acid residues are covalently modified by Nitrofurantoin's reactive intermediates.

Methodology:

-

Treatment and Ribosome Isolation: Treat bacterial cultures with a sub-lethal concentration of Nitrofurantoin. Isolate the 70S ribosomes via differential centrifugation followed by sucrose (B13894) density gradient centrifugation for high purity.[1]

-

Protein Extraction and Digestion: Extract the ribosomal proteins from the isolated ribosomes. Digest the proteins into smaller peptides using a specific protease, such as trypsin.[1]

-

Mass Spectrometry Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

-

Data Analysis: Search the acquired MS/MS data against a database of the organism's ribosomal proteins. Identify peptides that exhibit a mass shift corresponding to the addition of a Nitrofurantoin metabolite. This indicates which proteins and, potentially, which specific amino acid residues have been adducted.[1]

Conclusion

The mechanism of action of Nitrofurantoin against bacterial ribosomes is characterized by its reliance on metabolic activation into promiscuous, reactive intermediates.[1] These intermediates cause widespread, non-specific covalent damage to ribosomal proteins and rRNA, leading to a complete shutdown of protein synthesis.[1][6] This multi-target approach is distinct from many antibiotics that bind to specific, conserved pockets on the ribosome. While this complicates the determination of traditional binding kinetics, it provides a robust antimicrobial strategy that has proven resilient to the development of widespread clinical resistance.[5][7] The experimental protocols outlined herein provide a framework for the continued investigation and characterization of this unique and effective antimicrobial agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 3. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrofurantoin Susceptibility Pattern in Gram-Negative Urinary Isolates: In Need of Increased Vigilance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

The Antibacterial Spectrum and Activity of Nitrofurantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrofurantoin (B1679001), a synthetic nitrofuran derivative, has been a cornerstone in the treatment of uncomplicated urinary tract infections (UTIs) for decades. Its clinical longevity can be attributed to a unique multi-targeted mechanism of action and a correspondingly low rate of resistance development among key uropathogens. This guide provides an in-depth analysis of nitrofurantoin's antibacterial spectrum, its mechanism of action, the molecular basis of resistance, and standardized methodologies for its evaluation.

Antibacterial Spectrum of Nitrofurantoin

Nitrofurantoin exhibits a broad spectrum of activity against many common Gram-positive and Gram-negative urinary pathogens. Its efficacy is particularly notable against Escherichia coli, the predominant causative agent of UTIs. The antibacterial spectrum is summarized below with Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Quantitative Susceptibility Data

The following tables present the MIC50 and MIC90 values for nitrofurantoin against various uropathogens. MIC50 and MIC90 represent the MIC required to inhibit the growth of 50% and 90% of tested isolates, respectively.

| Gram-Negative Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |

| Escherichia coli | 16[1][2][3] | 32[4] | Includes ESBL-producing strains. |

| Klebsiella pneumoniae | 8-32 | >256 | Higher resistance rates observed.[5] |

| Proteus mirabilis | - | - | Intrinsically resistant.[6][7][8][9] |

| Gram-Positive Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |

| Staphylococcus saprophyticus | - | - | Generally highly susceptible.[10][11][12] |

| Enterococcus faecalis | - | - | Susceptible.[10] |

| Enterococcus faecium | 64[2] | 128[2] | Higher MICs compared to E. faecalis. |

Mechanism of Action

The antimicrobial action of nitrofurantoin is multifaceted and relies on its intracellular reduction by bacterial enzymes to form highly reactive electrophilic intermediates.[13][14][15] This process is central to its bactericidal activity.

Activation Pathway

Nitrofurantoin, a prodrug, is readily taken up by bacterial cells. Inside the bacterium, it is reduced by flavoproteins, specifically oxygen-insensitive nitroreductases NfsA and NfsB.[16][17][18][19] This reduction process generates a cascade of reactive intermediates, including nitro-anion free radicals and hydroxylamine.[14] These highly reactive molecules are non-specific in their targets, leading to widespread cellular damage.

Caption: Nitrofurantoin's mechanism of action within a bacterial cell.

Multiple Cellular Targets

The reactive intermediates generated from nitrofurantoin reduction indiscriminately attack various macromolecules essential for bacterial survival.[15] This includes:

-

Ribosomal Proteins: Leading to the inhibition of protein synthesis.

-

DNA and RNA: Causing damage and interfering with nucleic acid synthesis.

-

Metabolic Enzymes: Disrupting crucial pathways like the citric acid cycle.

This multi-targeted approach is believed to be a key factor in the low incidence of acquired resistance to nitrofurantoin, as simultaneous mutations in all target macromolecules would likely be lethal to the bacteria.

Mechanisms of Resistance

While resistance to nitrofurantoin is relatively uncommon, it can occur, primarily through genetic alterations that impair its activation.

Primary Resistance Pathway

The predominant mechanism of resistance involves loss-of-function mutations in the genes encoding the nitroreductase enzymes, nfsA and nfsB.[16][17][18][19] Mutations in these genes prevent or reduce the conversion of nitrofurantoin into its toxic intermediates, thereby rendering the drug ineffective. High-level resistance often requires mutations in both genes.

Caption: Primary mechanism of bacterial resistance to nitrofurantoin.

Experimental Protocols

The determination of nitrofurantoin's antibacterial activity is typically performed using standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. A detailed workflow is provided below.

Caption: Workflow for determining MIC using the broth microdilution method.

Methodology:

-

Preparation of Antimicrobial Agent: A stock solution of nitrofurantoin is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate containing the serially diluted nitrofurantoin is inoculated with the bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.

-

Incubation: The inoculated plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

Result Interpretation: Following incubation, the plate is visually inspected for bacterial growth, as indicated by turbidity. The MIC is recorded as the lowest concentration of nitrofurantoin that completely inhibits visible growth of the organism.

Conclusion

Nitrofurantoin remains a valuable therapeutic agent for uncomplicated UTIs due to its favorable antibacterial spectrum against common uropathogens and a low propensity for resistance development. Its unique mechanism of action, involving intracellular activation to reactive intermediates that damage multiple cellular targets, underscores its sustained efficacy. Understanding the nuances of its activity and the primary mechanisms of resistance is crucial for its appropriate clinical use and for ongoing surveillance of antimicrobial susceptibility patterns. The standardized methodologies outlined in this guide provide a framework for the consistent and accurate evaluation of nitrofurantoin's in vitro potency.

References

- 1. Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing [mdpi.com]

- 4. Characteristics of urinary tract infection pathogens and their in vitro susceptibility to antimicrobial agents in China: data from a multicenter study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbiologyjournal.org [microbiologyjournal.org]

- 6. droracle.ai [droracle.ai]

- 7. droracle.ai [droracle.ai]

- 8. droracle.ai [droracle.ai]

- 9. droracle.ai [droracle.ai]

- 10. droracle.ai [droracle.ai]

- 11. droracle.ai [droracle.ai]

- 12. droracle.ai [droracle.ai]

- 13. researchgate.net [researchgate.net]

- 14. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Incidence and Genetic Bases of Nitrofurantoin Resistance in Clinical Isolates of Two Successful Multidrug-Resistant Clones of Salmonella enterica Serovar Typhimurium: Pandemic "DT 104" and pUO-StVR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Genomic insights into nitrofurantoin resistance mechanisms and epidemiology in clinical Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

Nifuron (Nitrofurantoin): A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrofurantoin (B1679001), a synthetic nitrofuran derivative, is a crucial antibacterial agent primarily utilized in the treatment and prophylaxis of uncomplicated lower urinary tract infections (UTIs).[1] Its enduring efficacy is attributed to a unique mechanism of action that involves multiple targets within the bacterial cell, resulting in a low incidence of acquired resistance.[2][3] This technical guide provides an in-depth analysis of the chemical structure and physicochemical properties of Nitrofurantoin, supported by detailed experimental methodologies and visual representations of its mechanism of action and relevant experimental workflows.

Chemical Structure and Identification

Nitrofurantoin's chemical structure consists of a hydantoin (B18101) ring linked to a 5-nitrofuran group through an azomethine bridge.[4] This arrangement is fundamental to its antibacterial activity.

| Identifier | Value |

| IUPAC Name | 1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione[5] |

| CAS Number | 67-20-9[5] |

| Molecular Formula | C₈H₆N₄O₅[5] |

| SMILES | C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)--INVALID-LINK--[O-][5] |

Physicochemical Properties

The physicochemical properties of Nitrofurantoin are critical for its formulation, stability, and pharmacokinetic profile. It is a yellow crystalline powder with a bitter taste.[4][5]

| Property | Value |

| Molecular Weight | 238.16 g/mol [5] |

| Melting Point | ~270-272 °C (decomposes)[5] |

| pKa | 7.2[4] |

| LogP | -0.47[5] |

Solubility Profile

Nitrofurantoin exhibits low solubility in water and many organic solvents, a key consideration for its oral bioavailability. It is soluble in polar aprotic solvents like dimethylformamide (DMF).[4]

| Solvent | Solubility |

| Water (pH 7) | 19.0 mg/100 mL[6] |

| 95% Ethanol | 51.0 mg/100 mL[6] |

| Acetone | 510 mg/100 mL[6] |

| Dimethylformamide (DMF) | 8000 mg/100 mL[6] |

| Peanut Oil | 2.1 mg/100 mL[6] |

Note: There are different crystalline forms, such as the anhydrate and monohydrate, which can have slightly different solubilities.[7]

Mechanism of Action

The antibacterial effect of nitrofurantoin is multifaceted. It acts as a prodrug that is activated within the bacterial cell.[8]

-

Uptake and Reduction: Nitrofurantoin is taken up by bacteria. Inside the cell, bacterial flavoproteins (nitroreductases) reduce the nitro group of the molecule. This reduction is significantly more rapid in bacterial cells than in mammalian cells, contributing to its selective toxicity.[2][9]

-

Generation of Reactive Intermediates: This reduction process generates highly reactive electrophilic intermediates.[3][8]

-

Macromolecular Damage: These reactive intermediates are non-specific and damage a wide array of bacterial macromolecules, including:

This multi-targeted approach is believed to be the reason for the low incidence of acquired bacterial resistance to Nitrofurantoin.[2][3]

Experimental Protocols

Synthesis of Nitrofurantoin

The common synthesis of Nitrofurantoin involves the condensation of 1-aminohydantoin (B1197227) with 5-nitro-2-furaldehyde (B57684) diacetate.[12]

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent against a specific bacterium.[10][13]

Spectrophotometric Determination of pKa

The acid dissociation constant (pKa) can be determined by measuring the absorbance of Nitrofurantoin solutions at different pH values.[7]

-

Preparation of Solutions: Prepare a set of stock buffer solutions of known pH (e.g., ranging from 6.6 to 7.8) and a stock solution of Nitrofurantoin.

-

Spectrophotometric Measurement:

-

Measure the absorption spectra of Nitrofurantoin in a strong acid (e.g., 0.1 M HCl) to obtain the absorbance of the non-dissociated form (A_HA).

-

Measure the absorption spectra in a strong base (e.g., 0.1 M NaOH) to obtain the absorbance of the dissociated form (A_A-).

-

Measure the absorbance of Nitrofurantoin in each of the buffer solutions (A_i) at a fixed wavelength (e.g., 410 nm).

-

-

Calculation: The pKa can be calculated for each buffer solution using the following equation: pKa = pH_i - log[(A_i - A_HA) / (A_A- - A_i)]

-

Final Value: The final pKa is the average of the values obtained from the different buffer solutions.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and properties of Nitrofurantoin. The tabulated data offers a quick reference for its key physicochemical characteristics, while the detailed mechanism of action and experimental protocols provide a deeper understanding for research and development purposes. The multifaceted antibacterial action of Nitrofurantoin continues to make it a valuable therapeutic agent in the era of increasing antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Nitrofurantoin | C8H6N4O5 | CID 6604200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. is.muni.cz [is.muni.cz]

- 8. researchgate.net [researchgate.net]

- 9. uspnf.com [uspnf.com]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. EUCAST: MIC Determination [eucast.org]

- 12. CN108069944B - Preparation method of nitrofurantoin - Google Patents [patents.google.com]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

In Vitro Pharmacokinetics and Pharmacodynamics of Nitrofurantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacokinetics and pharmacodynamics of nitrofurantoin (B1679001), a nitrofuran antibiotic primarily used in the treatment of uncomplicated urinary tract infections (UTIs). This document delves into the core mechanisms of action, metabolic activation, and antibacterial activity, presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key pathways and workflows.

Pharmacokinetics: In Vitro Profile

Nitrofurantoin's efficacy is intrinsically linked to its pharmacokinetic properties, which are characterized by its metabolic activation, protein binding, and resulting antibacterial activity.

Protein Binding

In vitro studies have demonstrated that nitrofurantoin binds to plasma proteins, primarily albumin. The extent of this binding can influence the free drug concentration available for antibacterial action.

| Parameter | Value | Species | Primary Protein | Reference |

| Protein Binding | 60-77% | Human | Albumin | [1] |

| Protein Binding | ~60% | Human | Plasma Proteins | [2] |

Table 1: In Vitro Protein Binding of Nitrofurantoin.

Metabolic Activation

Nitrofurantoin is a prodrug that requires intracellular reduction of its nitro group by bacterial flavoproteins (nitroreductases) to form highly reactive electrophilic intermediates.[3][4][5] These intermediates are responsible for the drug's antibacterial effects. This activation is more rapid and extensive in bacterial cells compared to mammalian cells, contributing to its selective toxicity.[1] Under anaerobic conditions, the activity of certain oxygen-sensitive nitroreductases can be enhanced.[6]

The metabolic activation of nitrofurantoin can be visualized as a multi-step intracellular process:

Pharmacodynamics: In Vitro Activity

The pharmacodynamics of nitrofurantoin describe the relationship between drug concentration and its antibacterial effect. This is primarily assessed through minimum inhibitory concentration (MIC) values and time-kill studies.

Mechanism of Action

The reactive intermediates generated from nitrofurantoin's metabolic activation have a multi-targeted mechanism of action, which is a key factor in the low incidence of acquired bacterial resistance.[4][7] These intermediates non-specifically attack various vital cellular components, leading to:

-

DNA and RNA Damage: The reactive metabolites can cause damage to bacterial DNA and RNA, thereby inhibiting replication and transcription.[5][6]

-

Protein Inactivation: They attack ribosomal proteins and other essential enzymes, leading to the inhibition of protein synthesis.[4][5][6] At low concentrations, nitrofurantoin specifically inhibits inducible enzyme synthesis.[4]

-

Metabolic Disruption: Key enzymes involved in the citric acid cycle and other metabolic pathways are inhibited, disrupting cellular energy production.[3][6]

-

Cell Wall Synthesis Inhibition: The synthesis of the bacterial cell wall can also be inhibited.[5][6]

This multifaceted attack is illustrated in the following diagram:

Antibacterial Spectrum and Potency

Nitrofurantoin demonstrates broad-spectrum activity against a variety of Gram-positive and Gram-negative uropathogens. Organisms are generally considered susceptible if their MIC is ≤32 µg/mL.[1]

| Bacterial Species | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Escherichia coli | 1 - 128 | 16 | 16 | [8] |

| Escherichia coli | 4 - 64 | - | - | [9] |

| Escherichia coli (clinical isolates) | - | - | 16 | [10] |

| Escherichia coli (resistant clinical strains) | 32 - 192 | - | - | [11] |

| Staphylococcus saprophyticus | - | - | - | [12] |

| Staphylococcus pseudintermedius | 4 - 16 | 8 | 16 | [8] |

| Enterococcus faecium | 32 - 512 | 64 | 128 | [8] |

| Gram-positive cocci | 2 - 4 | - | - | [9] |

| Anaerobic bacteria | 0.5 | - | - | [9] |

Table 2: In Vitro Activity of Nitrofurantoin Against Common Uropathogens.

Time-Kill Kinetics

Time-kill curve analyses are essential for understanding the bactericidal or bacteriostatic nature of an antibiotic over time. In vitro studies have shown that nitrofurantoin exhibits concentration-dependent killing against E. coli.[12][13] A bactericidal effect, typically defined as a ≥3 log10 reduction in colony-forming units (CFU)/mL, is generally achieved within 4-6 hours at concentrations of 8x MIC for susceptible pathogens like E. coli and S. saprophyticus.[14] The killing effect against E. faecium is reported to be less rapid but still significant.[12][13]

| Pathogen | Nitrofurantoin Concentration | Time to 4 log reduction (hours) | Reference |

| E. coli | 8 x MIC | 6 | [12][13] |

| E. coli | 8 x MIC | 8 (complete eradication) | [14] |

Table 3: Summary of In Vitro Time-Kill Kinetics for Nitrofurantoin.

Experimental Protocols

Standardized in vitro testing methodologies are crucial for the accurate determination of nitrofurantoin's antibacterial activity. The broth microdilution method is a commonly employed technique for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution for MIC Determination

This method involves challenging a standardized bacterial inoculum with serial dilutions of nitrofurantoin in a liquid growth medium.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Nitrofurantoin stock solution (e.g., in DMSO)

-

Bacterial culture (18-24 hours old)

-

Sterile saline or MHB

-

0.5 McFarland turbidity standard

-

Spectrophotometer (optional, for inoculum standardization)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Nitrofurantoin Dilutions: a. Dispense sterile MHB into all wells of a 96-well plate. b. Prepare a high-concentration stock solution of nitrofurantoin. c. Perform serial two-fold dilutions of the nitrofurantoin stock solution across the wells to achieve the desired concentration range.

-

Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test bacterium from a fresh agar (B569324) plate. b. Suspend the colonies in sterile saline or MHB. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this standardized suspension in MHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: a. Inoculate each well containing the nitrofurantoin dilutions with the final bacterial suspension. b. Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (uninoculated broth).

-

Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: a. After incubation, visually inspect the plate for bacterial growth (turbidity or a pellet). b. The MIC is the lowest concentration of nitrofurantoin that completely inhibits visible growth.

The following diagram outlines the workflow for the broth microdilution method:

Conclusion

The in vitro profile of nitrofurantoin underscores its continued utility as a first-line agent for uncomplicated UTIs. Its multifaceted mechanism of action, initiated by bacterial-specific metabolic activation, contributes to a low rate of resistance development. Quantitative data from MIC and time-kill studies confirm its potent activity against common uropathogens. The standardized experimental protocols outlined in this guide provide a framework for consistent and reproducible in vitro evaluation of nitrofurantoin and other antimicrobial agents. This in-depth understanding of its in vitro pharmacokinetics and pharmacodynamics is essential for ongoing research, drug development, and the informed clinical application of this important antibiotic.

References

- 1. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 2. Nitrofurantoin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro and in vivo antibacterial activity of nitrofurantoin against clinical isolates of E. coli in Japan and evaluation of biological cost of nitrofurantoin resistant strains using a mouse urinary tract infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Pharmacodynamic studies of nitrofurantoin against common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

The Effect of Nitrofurantoin on Bacterial DNA and RNA Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrofurantoin (B1679001), a synthetic nitrofuran antibiotic, has long been a cornerstone in the treatment of uncomplicated urinary tract infections. Its enduring efficacy is largely attributed to its multifaceted mechanism of action, which circumvents the rapid development of bacterial resistance. This technical guide provides a comprehensive examination of the core mechanism by which nitrofurantoin impacts bacterial DNA and RNA synthesis. It delves into the bioactivation of the drug, the subsequent generation of reactive intermediates, and their damaging effects on nucleic acids and related cellular machinery. This document summarizes key quantitative data, provides detailed experimental protocols for studying these effects, and presents visual representations of the involved pathways and workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction

Nitrofurantoin is a prodrug that exerts its bactericidal effects after being metabolized by bacterial nitroreductases.[1][2] This activation process is significantly more efficient in bacterial cells than in mammalian cells, providing a degree of selective toxicity.[1] The reduction of nitrofurantoin produces a cascade of highly reactive electrophilic intermediates, including nitro-anion-free radicals and hydroxylamine.[3] These reactive species are not specific to a single target but rather engage in a widespread attack on various cellular macromolecules, a key aspect of nitrofurantoin's broad activity and the low incidence of acquired resistance.[4][5] This guide will focus specifically on the consequences of this activity on bacterial DNA and RNA synthesis.

Mechanism of Action: A Multi-pronged Assault on Nucleic Acid Integrity

The inhibitory effect of nitrofurantoin on bacterial DNA and RNA synthesis is primarily a consequence of extensive damage to the DNA template, rather than direct inhibition of polymerases.[2] The process can be dissected into several key stages:

-

Uptake and Bioactivation: Nitrofurantoin is taken up by bacterial cells and is rapidly reduced by flavoproteins, specifically nitroreductases such as NfsA and NfsB in Escherichia coli.[6]

-

Generation of Reactive Intermediates: The enzymatic reduction of nitrofurantoin's nitro group generates highly reactive and cytotoxic intermediates.[4][7]

-

Macromolecular Damage: These electrophilic intermediates react with a multitude of cellular components. Crucially, they cause significant damage to bacterial DNA.[4][7] This damage manifests as strand breakages and the formation of inter-strand cross-links, which physically obstruct the progression of DNA and RNA polymerases.[1][4]

-

Inhibition of Synthesis: The damaged DNA can no longer serve as a viable template for replication or transcription, leading to the effective inhibition of both DNA and RNA synthesis.[8][9]

-

Induction of the SOS Response: The substantial DNA damage triggers the bacterial SOS response, a global emergency repair system.[1] This response is a hallmark of significant genotoxic stress and further underscores the impact of nitrofurantoin on DNA integrity.

The following diagram illustrates the overall mechanism of action of nitrofurantoin.

Quantitative Data on Nitrofurantoin's Effects

While direct kinetic data for the inhibition of DNA and RNA polymerases by nitrofurantoin are scarce, likely due to its indirect mechanism of action, the following tables summarize key quantitative findings related to its impact on bacterial viability and DNA integrity.

Table 1: Minimum Inhibitory Concentrations (MIC) of Nitrofurantoin against Uropathogens

| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Escherichia coli | 1 - 128 | 16 | 16 | [10] |

| Staphylococcus saprophyticus | 4 - 16 | 8 | 16 | [10] |

| Enterococcus faecium | 32 - 512 | 64 | 128 | [10] |

| Klebsiella spp. | Resistant | - | - | [8] |

Table 2: Quantitative Assessment of Nitrofurantoin-Induced DNA Damage

| Parameter | Organism | Nitrofurantoin Concentration | Observed Effect | Reference(s) |

| DNA Inter-strand Cross-links | Vibrio cholerae | 120 µg/mL/h | 55% of DNA became reversibly bihelical | [4] |

| Survival (D10) | Vibrio cholerae | 18.0 µg/mL x hr | 10% survival | [4] |

| Survival (D37) | Vibrio cholerae | 5.5 µg/mL x hr | 37% survival | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of nitrofurantoin on bacterial DNA and related processes.

Protocol for Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standardized methods for antimicrobial susceptibility testing.

Objective: To determine the minimum concentration of nitrofurantoin that inhibits the visible growth of a bacterial strain.

Materials:

-

Nitrofurantoin powder

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35-37°C)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of nitrofurantoin in DMSO.

-

Working Solution Preparation: Serially dilute the stock solution in CAMHB to achieve a range of concentrations (e.g., 0.25 to 128 µg/mL) in the wells of a 96-well plate.

-

Inoculum Preparation: Dilute the bacterial culture in CAMHB to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL. Further dilute this suspension to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the nitrofurantoin dilutions. Include a positive control well (bacteria in broth without nitrofurantoin) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of nitrofurantoin at which no visible bacterial growth is observed.

Protocol for Assessing DNA Damage via SOS Response Induction (Reporter Gene Assay)

This protocol utilizes a reporter strain to quantify the induction of the SOS response.

Objective: To measure the dose-dependent induction of the SOS response in bacteria exposed to nitrofurantoin.

Materials:

-

Bacterial reporter strain (e.g., E. coli with a sulA promoter-GFP fusion)

-

Nitrofurantoin

-

Luria-Bertani (LB) broth

-

96-well black, clear-bottom microtiter plates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Culture Preparation: Grow the reporter strain overnight in LB broth. Dilute the overnight culture into fresh LB broth and grow to early- or mid-logarithmic phase.

-

Assay Setup: In a 96-well plate, add the bacterial culture to wells containing serial dilutions of nitrofurantoin. Include a positive control (e.g., a known DNA damaging agent like ciprofloxacin) and a negative control (no drug).

-

Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 2-4 hours).

-

Measurement: Measure the optical density (OD) at 600 nm to assess bacterial growth and the fluorescence (e.g., excitation at 485 nm, emission at 528 nm for GFP) to quantify reporter gene expression.

-

Data Analysis: Normalize the fluorescence signal to the OD to account for differences in cell density. Plot the normalized fluorescence against the nitrofurantoin concentration to determine the dose-response relationship for SOS induction.

References

- 1. benchchem.com [benchchem.com]

- 2. The effect of nitrofurantoin on deoxyribonucleic acid synthesis in plant mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. DNA damage and cell killing by nitrofurantoin in relation to its carcinogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of cytochrome P450 reductase in nitrofurantoin-induced redox cycling and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Nitrofurantoin Susceptibility Pattern in Gram-Negative Urinary Isolates: In Need of Increased Vigilance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolites Potentiate Nitrofurans in Nongrowing Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

The Unfurling of a Urinary Tract Guardian: A Technical History of Nitrofurantoin's Discovery and Scientific Evolution

For Immediate Release

A deep dive into the scientific journey of Nitrofurantoin (Nifuron), this whitepaper offers researchers, scientists, and drug development professionals a comprehensive technical guide to the history, discovery, and mechanism of action of this enduring antibacterial agent. From its initial synthesis to its multifaceted mode of action, this document collates key quantitative data, detailed experimental protocols, and visual representations of its core biological pathways.

Introduction: An Enduring Therapeutic in an Era of Resistance

First introduced in 1953, Nitrofurantoin, a synthetic nitrofuran derivative, has remained a cornerstone in the treatment of uncomplicated urinary tract infections (UTIs) for over seven decades.[1] Its longevity in the face of evolving antibiotic resistance is a testament to its unique and complex mechanism of action. This technical guide provides an in-depth exploration of the scientific literature surrounding Nitrofurantoin's origins, from its initial chemical synthesis to the elucidation of its intricate antibacterial pathways.

The Genesis of Nitrofurantoin: A Historical Overview

The discovery of Nitrofurantoin is credited to Kenyon J. Hayes at Eaton Laboratories, who was awarded the first US patent for its synthesis in 1952.[2] The drug was subsequently introduced for clinical use in 1953.[2] Its development marked a significant advancement in the management of UTIs, offering a new therapeutic option against a range of common uropathogens.

Physicochemical Properties

Nitrofurantoin is characterized as a yellow to orange crystalline powder with the following properties:

| Property | Value |

| Chemical Formula | C₈H₆N₄O₅ |

| Molar Mass | 238.16 g/mol |

| Melting Point | Approximately 272 °C (with decomposition) |

| Water Solubility | 80 mg/L |

| CAS Registry Number | 67-20-9 |

The Chemistry of Creation: Synthesis of Nitrofurantoin

The classical synthesis of Nitrofurantoin involves the condensation of two primary precursors: 1-aminohydantoin (B1197227) and 5-nitro-2-furaldehyde (B57684) diacetate. This chemical pathway remains a fundamental process in its production.

Experimental Protocols

The synthesis of 1-aminohydantoin can be achieved through a multi-step process:

-

Formation of Hydrazinoacetic Acid: Monochloroacetic acid or its ester is reacted with hydrazine. This nucleophilic substitution reaction yields hydrazinoacetic acid or its corresponding ester.

-

Formation of 2-Semicarbazidoacetic Acid: The hydrazino compound from the previous step is treated with potassium cyanate (B1221674) (KCNO) in a slightly acidic or alkaline aqueous solution, introducing the carbamoyl (B1232498) group.

-

Cyclization to 1-Aminohydantoin Salt: The 2-semicarbazidoacetic acid or its ester is heated with a mineral acid, leading to intramolecular cyclization and the formation of the hydantoin (B18101) ring. The resulting 1-aminohydantoin salt (e.g., hydrochloride or sulfate) precipitates upon cooling and is isolated by filtration.

The nitration of 2-furaldehyde diacetate is a critical step in producing the second precursor:

-

Preparation of the Nitrating Mixture: A nitrating mixture is prepared by the slow addition of concentrated nitric acid to acetic anhydride (B1165640) at 0°C, with a catalytic amount of concentrated sulfuric acid.

-

Nitration: Freshly distilled 2-furaldehyde is added dropwise to the cooled nitrating mixture over approximately 45 minutes, maintaining the temperature at 0°C. The reaction is stirred for an additional hour at this temperature.

-

Work-up and Isolation: The reaction is quenched with water, and the mixture is stirred to promote precipitation. The pH is adjusted to approximately 2.5 with a 10% NaOH solution, and the mixture is heated to 50°C for one hour.

-

Purification: After cooling, the white precipitate of 5-nitro-2-furaldehyde diacetate is collected by filtration, washed with water, and recrystallized from anhydrous ethanol.

The final step involves the acid-catalyzed condensation of the two precursors:

-

Reaction Setup: The 1-aminohydantoin salt is dissolved in an aqueous alcohol solution (e.g., aqueous ethanol) in a suitable reaction vessel. A mineral acid, such as sulfuric acid, is added as a catalyst.

-

Addition of Furan Precursor: 5-nitro-2-furaldehyde diacetate is added to the solution.

-

Condensation: The reaction mixture is heated to approximately 85-95°C and refluxed with constant stirring for 40-60 minutes, leading to the formation of the azomethine linkage.

-

Isolation and Purification: The mixture is cooled to 0-20°C, causing the yellow crystals of Nitrofurantoin to precipitate. The product is then collected by filtration, washed, and dried.

Mechanism of Action: A Multi-Pronged Attack

Nitrofurantoin's sustained efficacy is largely attributed to its complex and multifaceted mechanism of action, which involves intracellular reduction to reactive intermediates that disrupt multiple bacterial processes.

Upon entering the bacterial cell, Nitrofurantoin is reduced by bacterial flavoproteins, specifically nitroreductases (such as NfsA and NfsB). This reduction process generates highly reactive electrophilic intermediates, including nitro-anion radicals and hydroxylamine. These intermediates are the primary agents of a non-specific, multi-targeted attack on bacterial macromolecules.

The key targets of these reactive intermediates include:

-

Bacterial DNA: The intermediates cause damage to bacterial DNA, leading to strand breakage and inhibition of DNA replication.

-

Ribosomal Proteins: The reactive molecules non-specifically bind to and alter ribosomal proteins and ribosomal RNA (rRNA), leading to the inhibition of protein synthesis.

-

Other Macromolecules: The intermediates also interfere with other essential cellular processes, including the citric acid cycle and cell wall synthesis.

This multi-pronged attack makes it difficult for bacteria to develop resistance through a single mutation, contributing to Nitrofurantoin's long-term effectiveness.

In Vitro Activity: Early Evidence of a Broad Spectrum

Shortly after its introduction, numerous studies were conducted to characterize the in vitro antimicrobial activity of Nitrofurantoin against common urinary tract pathogens. These early investigations established its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 16 - >128 | 32 | 32 |

| Enterococcus faecalis | - | - | - |

| Staphylococcus aureus | - | - | - |

| Klebsiella pneumoniae | - | - | - |

| Enterobacter aerogenes | 32 - 128 | 64 | 128 |

| Enterobacter cloacae | 4 - 128 | 64 | 128 |

| Citrobacter freundii | 16 - >128 | 32 | 32 |

Note: Data is compiled from various sources and represents typical MIC ranges observed in early studies. Specific values could vary between studies.

Conclusion: A Legacy of Efficacy and a Future of Relevance

From its rational design and synthesis in the mid-20th century to its well-established role in contemporary clinical practice, Nitrofurantoin stands as a remarkable example of enduring antibiotic efficacy. Its multifaceted mechanism of action, which has significantly limited the development of widespread resistance, continues to make it a valuable therapeutic agent. This technical guide has provided a comprehensive overview of the historical and scientific underpinnings of Nitrofurantoin, offering a valuable resource for researchers and professionals in the field of drug discovery and development. A thorough understanding of its past provides a strong foundation for its continued and future use in combating urinary tract infections.

References

The Double-Edged Sword: An In-depth Technical Guide to Nitrofurantoin's Reactive Intermediates and Their Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrofurantoin (B1679001), a stalwart in the treatment of uncomplicated urinary tract infections, owes its bactericidal efficacy to a fascinating and complex process of metabolic activation. This guide delves into the core of nitrofurantoin's mechanism of action: the formation of reactive intermediates. Understanding the generation, nature, and impact of these transient chemical species is paramount for both elucidating its antimicrobial power and comprehending its potential for toxicity. This document provides a technical overview of the formation pathways, quantitative data on their generation, detailed experimental protocols for their study, and visualizations of the key processes involved.

The Formation of Reactive Intermediates: A Bioactivation Cascade

Nitrofurantoin is a prodrug, meaning it is inactive until it undergoes metabolic transformation within the target bacterial cell.[1][2][3] This bioactivation is a reductive process primarily carried out by bacterial nitroreductases, specifically the oxygen-insensitive enzymes NfsA and NfsB, which utilize flavin mononucleotide (FMN) as a cofactor and NADPH or NADH as an electron source.[1][4] The reduction of the nitro group on the furan (B31954) ring is a stepwise process that generates a series of highly reactive and cytotoxic intermediates.[1][4]

The key reactive intermediates formed during this cascade include:

-

Nitro-anion-free radicals: The initial one-electron reduction of nitrofurantoin produces a nitro-anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitrofurantoin molecule in a process known as redox cycling, which generates superoxide (B77818) radicals (O₂⁻) and subsequent reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).[5][6][7]

-

Hydroxylamine (B1172632) derivatives: Further reduction of the nitro group leads to the formation of a hydroxylamine intermediate, which is considered a key cytotoxic species.[1][4]

-

Electrophilic species: The reactive intermediates are electrophilic in nature, allowing them to readily react with nucleophilic sites on various cellular macromolecules.[4]

These reactive intermediates are non-specific in their targets and inflict damage on multiple cellular components, including DNA, ribosomal proteins, and enzymes involved in crucial metabolic pathways such as the citric acid cycle.[1][2][4][8] This multi-targeted attack is a key reason for the low incidence of bacterial resistance to nitrofurantoin.[4]

Visualizing the Metabolic Activation Pathway

The metabolic activation of nitrofurantoin can be visualized as a branched pathway leading to the formation of various reactive species.

Quantitative Data on Reactive Intermediate Formation

The formation of reactive intermediates from nitrofurantoin can be quantified through various experimental approaches. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Enzyme Source/System | Reference |

| Nitroreductase Kinetics | |||

| kcat | 225 s⁻¹ | E. coli Nitroreductase (NTR) | [5] |

| Km (Nitrofurazone) | 1847 µM | E. coli Nitroreductase (NTR) | [5] |

| Km (NADH) | 351 µM | E. coli Nitroreductase (NTR) | [5] |

| Redox Cycling Activity | |||

| Km (Nitrofurantoin) | 318.3 ± 67.9 µM | Rat Cytochrome P450 Reductase | [6] |

| Vmax (H₂O₂ production) | 650.7 ± 95.8 nmol H₂O₂/mg protein/min | Rat Cytochrome P450 Reductase | [6] |

Note: Kinetic data for nitrofurazone, a structurally similar nitrofuran, is included as a proxy for nitrofurantoin due to the availability of detailed studies.

Experimental Protocols for Studying Reactive Intermediates

The investigation of nitrofurantoin's reactive intermediates requires a combination of biochemical, analytical, and cell-based assays. Below are detailed methodologies for key experiments.

Detection of Nitrofurantoin and its Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection of nitrofurantoin and its metabolites in biological matrices.

Objective: To quantify nitrofurantoin and its major metabolite, 1-aminohydantoin (B1197227) (AHD), in a biological sample (e.g., plasma, urine, tissue homogenate).

Materials:

-

LC-MS/MS system (e.g., Agilent 1200L LC/MS/MS or equivalent)

-

C18 reverse-phase HPLC column (e.g., Agilent Polaris C18-A, 2 x 50 mm, 3 µm)

-

Nitrofurantoin and 1-aminohydantoin (AHD) analytical standards

-

2-Nitrobenzaldehyde (B1664092) (2-NBA) for derivatization

-

Internal standard (e.g., deuterated AHD)

-

Solvents: Methanol (B129727), acetonitrile, water (HPLC grade), formic acid, ammonium (B1175870) acetate (B1210297)

-

Solid-phase extraction (SPE) cartridges (e.g., Strata-X)

-

Centrifuge, vortex mixer, evaporator

Procedure:

-

Sample Preparation and Derivatization:

-

To 1 g of homogenized tissue, add an internal standard.

-

Add 5 mL of 0.2 M HCl and 50 µl of 0.1 M 2-nitrobenzaldehyde to hydrolyze protein-bound metabolites and derivatize the liberated amines.

-

Incubate overnight (approximately 16 hours) at 37°C.

-

Neutralize the sample to pH ~7 with NaOH and a phosphate (B84403) buffer.

-

-

Extraction:

-

Perform a liquid-liquid extraction with ethyl acetate (2 x 4 mL).

-

Alternatively, for cleaner samples, use solid-phase extraction (SPE). Condition the SPE cartridge with methanol and water. Load the sample, wash with water, and elute with an appropriate solvent mixture (e.g., acetonitrile/water).

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Mobile Phase A: 0.1% formic acid in water or 0.5 mM ammonium acetate.

-

Mobile Phase B: Methanol or acetonitrile.

-

Gradient elution is typically used to separate the analytes from matrix components.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI), positive or negative mode depending on the analyte and derivatizing agent.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for nitrofurantoin, its metabolites, and the internal standard.

-

-

Data Analysis:

-

Construct a calibration curve using the peak area ratios of the analyte to the internal standard.

-

Quantify the concentration of nitrofurantoin and its metabolites in the unknown samples by interpolating from the calibration curve.

Quantification of Reactive Oxygen Species (ROS)

The redox cycling of nitrofurantoin leads to the generation of ROS, which can be quantified using various fluorescent probes.

Objective: To measure the production of intracellular ROS in response to nitrofurantoin treatment.

Materials:

-

Cell line (e.g., hepatocytes, bacterial cells)

-

Nitrofurantoin

-

Fluorescent ROS probe (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate - DCFH-DA)

-

Fluorescence microplate reader or flow cytometer

-

Cell culture medium and reagents

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of nitrofurantoin for a specified duration. Include a vehicle control.

-

-

ROS Detection:

-

Remove the treatment medium and wash the cells with PBS.

-

Load the cells with the DCFH-DA probe (typically 5-10 µM in serum-free medium) and incubate in the dark at 37°C for 30-60 minutes.

-

Wash the cells with PBS to remove excess probe.

-

Add PBS or a suitable buffer to the wells.

-

-

Measurement:

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or analyze the cells by flow cytometry.

-

Data Analysis:

-

Normalize the fluorescence intensity of the treated samples to the vehicle control to determine the fold-increase in ROS production.

Assessment of DNA Damage

The reactive intermediates of nitrofurantoin can cause DNA damage, which can be assessed using methods like the comet assay or by measuring DNA adducts.

Objective: To evaluate the extent of DNA damage in cells exposed to nitrofurantoin.

Materials:

-

Cell line

-

Nitrofurantoin

-

Comet assay kit (or individual reagents: low-melting-point agarose, lysis buffer, electrophoresis buffer, DNA staining dye like SYBR Green)

-

Microscope with fluorescence capabilities

-

Image analysis software

Procedure (Comet Assay):

-

Cell Treatment and Harvesting:

-

Treat cells with nitrofurantoin as described for the ROS assay.

-

Harvest the cells and resuspend them in PBS at an appropriate concentration.

-

-

Slide Preparation:

-

Mix the cell suspension with low-melting-point agarose.

-

Pipette the mixture onto a pre-coated microscope slide and allow it to solidify.

-

-

Lysis:

-

Immerse the slides in lysis buffer to remove cell membranes and proteins, leaving the DNA "nucleoids."

-

-

Electrophoresis:

-

Place the slides in an electrophoresis tank filled with alkaline buffer and perform electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

-

Staining and Visualization:

-

Stain the DNA with a fluorescent dye.

-

Visualize the comets under a fluorescence microscope and capture images.

-

Data Analysis:

-

Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.

Visualizing Experimental Workflows

Clear and logical workflows are essential for reproducible experimental design.

General Workflow for LC-MS/MS Analysis

References

- 1. nbinno.com [nbinno.com]

- 2. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stimulation of de novo glutathione synthesis by nitrofurantoin for enhanced resilience of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrofurantoin-Induced Pulmonary Toxicity: Mechanisms, Diagnosis, and Management [mdpi.com]

- 6. Mechanism of nitrofurantoin toxicity and oxidative stress in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitrofurantoin-mediated oxidative stress cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

The Bifurcated Blade: A Technical Guide to Nitrofurantoin's Mode of Action Against Gram-Positive and Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrofurantoin (B1679001), a synthetic nitrofuran antibiotic, has remained a cornerstone in the treatment of uncomplicated urinary tract infections (UTIs) for over seven decades. Its enduring efficacy is largely attributed to a multifaceted mechanism of action that circumvents the common pathways of antibiotic resistance. This technical guide provides an in-depth exploration of the molecular mechanisms through which nitrofurantoin exerts its bactericidal and bacteriostatic effects on both gram-positive and gram-negative bacteria. We will dissect the critical activation process, the subsequent assault on multiple cellular targets—including DNA, ribosomes, and metabolic pathways—and present quantitative data on its efficacy. Furthermore, this guide furnishes detailed experimental protocols for key assays and visualizes complex pathways and workflows using Graphviz diagrams to facilitate a deeper understanding for research and development professionals.

The Core Mechanism: A Prodrug Activated for Multi-Target Assault

Nitrofurantoin is a prodrug, meaning it is inactive upon administration and requires intracellular enzymatic activation to become a potent antibacterial agent.[1][2][3] This activation is a key feature that contributes to its selective toxicity against bacteria over mammalian cells.[4] The process is initiated by bacterial flavoproteins, specifically nitroreductases, which are more efficient at reducing nitrofurantoin than their mammalian counterparts.[2][4]

The activation cascade can be summarized as follows:

-

Uptake: Nitrofurantoin enters the bacterial cell.

-

Reduction: Inside the bacterium, nitroreductases (such as NfsA and NfsB in E. coli) catalyze the reduction of the nitro group on the furan (B31954) ring.[2][5] This process generates a series of highly reactive and unstable electrophilic intermediates, including nitro-anion radicals and hydroxylamine.[2][6]

-

Multi-Target Attack: These reactive intermediates are the active bactericidal agents. They are highly promiscuous and attack a wide array of cellular macromolecules non-specifically.[7][8] This multi-pronged attack is a significant factor in the low rate of acquired resistance to nitrofurantoin.[4][7]

The primary targets of these reactive intermediates are:

-

Bacterial DNA: Causing strand breakage and cross-linking.[6][9]

-

Ribosomal Proteins: Leading to the inhibition of protein synthesis.[2][6]

-

Metabolic Enzymes: Disrupting critical energy production pathways such as the Krebs cycle.[5][10]

-

Cell Wall Synthesis: Interference with the production of essential cell wall components.[4][6]

The Battleground: Gram-Positive vs. Gram-Negative Bacteria

Nitrofurantoin exhibits broad-spectrum activity against a variety of gram-positive and gram-negative bacteria, particularly those commonly implicated in UTIs.[6][11] However, there are notable differences in its efficacy against these two major bacterial classes, which can be attributed to variations in cell wall structure and enzymatic machinery.

Gram-negative bacteria possess an outer membrane that can act as a barrier to some antibiotics. However, nitrofurantoin is a small molecule that can penetrate this barrier. Its effectiveness against gram-negative uropathogens like Escherichia coli is well-documented.[5][12] In contrast, some gram-negative species such as Proteus, Pseudomonas, and Serratia are intrinsically resistant.[5]

Gram-positive bacteria lack an outer membrane, which may facilitate easier access of nitrofurantoin to its intracellular targets. It is effective against many gram-positive uropathogens, including Enterococcus species, Staphylococcus aureus, and Staphylococcus epidermidis.[10][13]

The following tables summarize the in vitro susceptibility of various gram-positive and gram-negative bacteria to nitrofurantoin, presented as Minimum Inhibitory Concentration (MIC) values.

Table 1: Nitrofurantoin MIC Distribution for Gram-Negative Uropathogens

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Escherichia coli | 16 | 16 | 1 - 128 | [14] |

| Klebsiella pneumoniae | - | - | - | [15] |

| Citrobacter spp. | - | - | - | [7] |

| Enterobacter spp. | - | - | - | [7] |

Table 2: Nitrofurantoin MIC Distribution for Gram-Positive Uropathogens

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus pseudintermedius | 8 | 16 | 4 - 16 | [14] |

| Enterococcus faecium | 64 | 128 | 32 - 512 | [14] |

| Enterococcus spp. | - | - | - | [13] |

| Staphylococcus aureus | - | - | - | [13] |

| Staphylococcus epidermidis | - | - | - | [13] |

Deep Dive into the Molecular Onslaught

DNA Damage: A Genotoxic Assault

The reactive intermediates of nitrofurantoin are potent genotoxins.[16] They interact with bacterial DNA, causing significant damage that includes strand breaks and the formation of inter-strand cross-links.[6] This damage inhibits DNA replication and triggers the bacterial SOS response, a global response to DNA damage that includes the activation of DNA repair mechanisms.[16][17] The induction of the SOS response can be used as a sensitive measure of nitrofurantoin-induced DNA damage.

Ribosomal Inhibition: Halting the Protein Factory

Another primary target of activated nitrofurantoin is the bacterial ribosome. The reactive intermediates bind non-specifically to ribosomal proteins and potentially ribosomal RNA (rRNA).[2][7] This covalent modification disrupts the structure and function of the ribosome, leading to a complete inhibition of protein synthesis.[8] At sub-lethal concentrations, nitrofurantoin has been shown to specifically inhibit the synthesis of inducible enzymes.[8]

Metabolic Interference: An Energy Crisis

Nitrofurantoin also disrupts bacterial energy metabolism by inhibiting enzymes involved in the Krebs (citric acid) cycle and carbohydrate metabolism.[5][10] This interference with essential metabolic pathways further contributes to the overall bactericidal effect of the drug.

Experimental Protocols for Elucidating the Mode of Action

This section provides detailed methodologies for key experiments used to investigate the multifaceted mode of action of nitrofurantoin.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

-

Preparation of Nitrofurantoin Stock Solution: Prepare a stock solution of nitrofurantoin in a suitable solvent (e.g., dimethyl sulfoxide) at a concentration of 1280 µg/mL.

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

-

Add 50 µL of the nitrofurantoin stock solution to the first well of each row to be tested.

-

Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will create a range of nitrofurantoin concentrations.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation: Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial inoculum.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading and Interpretation: The MIC is the lowest concentration of nitrofurantoin at which there is no visible bacterial growth (turbidity).

Assessment of DNA Damage: The SOS ChromoTest

The SOS ChromoTest is a colorimetric assay that measures the induction of the SOS response in E. coli as an indicator of DNA damage.[16][17]

Protocol:

-

Bacterial Strain: Use a genetically engineered E. coli strain where the lacZ gene (encoding β-galactosidase) is fused to an SOS-inducible promoter (e.g., sfiA).[1]

-

Exposure: Incubate the tester strain with various concentrations of nitrofurantoin for a defined period (e.g., 2 hours). Include a positive control (a known genotoxin like 4-nitroquinoline-1-oxide) and a negative control (solvent only).

-

β-Galactosidase Assay:

-

Lyse the bacterial cells.

-

Add a chromogenic substrate for β-galactosidase, such as o-nitrophenyl-β-D-galactopyranoside (ONPG).

-

Incubate until a yellow color develops.

-

Stop the reaction with a high pH solution (e.g., 1 M sodium carbonate).

-

-

Quantification: Measure the absorbance of the yellow product (o-nitrophenol) at 420 nm. The intensity of the color is proportional to the level of SOS induction and, therefore, the extent of DNA damage.

Evaluation of Protein Synthesis Inhibition: In Vitro Translation Assay

An in vitro transcription-translation (IVTT) system can be used to directly measure the effect of nitrofurantoin on protein synthesis.[18]

Protocol:

-

System: Use a commercially available bacterial IVTT kit (e.g., from E. coli extract) containing ribosomes, amino acids, and other necessary components.

-

Template: Use a DNA template encoding a reporter protein, such as luciferase or green fluorescent protein (GFP).

-

Reaction: Set up the IVTT reactions with a range of nitrofurantoin concentrations. Ensure the system contains active nitroreductases to activate the prodrug.

-

Incubation: Incubate the reactions at 37°C for 1-2 hours.

-

Detection:

-

For luciferase, add the substrate and measure luminescence.

-

For GFP, measure fluorescence at the appropriate excitation and emission wavelengths.

-

-

Analysis: The reduction in reporter signal in the presence of nitrofurantoin indicates the degree of protein synthesis inhibition.

Conclusion

The enduring clinical utility of nitrofurantoin is a direct consequence of its complex and multifaceted mode of action. By undergoing intracellular activation to form reactive intermediates that indiscriminately damage multiple essential cellular components, nitrofurantoin presents a formidable challenge to the development of bacterial resistance. Its ability to disrupt DNA integrity, inhibit protein synthesis, and interfere with crucial metabolic pathways underscores its robust bactericidal activity against a broad spectrum of uropathogens. While differences in susceptibility between gram-positive and gram-negative bacteria exist, its efficacy against common causative agents of UTIs remains high. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for further research into this remarkable antibiotic and the development of novel anti-infective strategies that employ a similar multi-target approach.

References

- 1. SOS chromotest, a direct assay of induction of an SOS function in Escherichia coli K-12 to measure genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biohidrica.cl [biohidrica.cl]

- 3. Protocol for Ribosome Profiling in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 7. Nitrofurantoin Susceptibility Pattern in Gram-Negative Urinary Isolates: In Need of Increased Vigilance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitrofurantoin | C8H6N4O5 | CID 6604200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. biotoxicity.com [biotoxicity.com]

- 11. Molecular Basis of Interactions between the Antibiotic Nitrofurantoin and Human Serum Albumin: A Mechanism for the Rapid Drug Blood Transportation [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Frontiers | Bacterial profile and antibiotic susceptibility pattern of uropathogens causing urinary tract infection in the eastern part of Northern India [frontiersin.org]

- 14. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 15. imsear.searo.who.int [imsear.searo.who.int]

- 16. scribd.com [scribd.com]

- 17. SOS chromotest - Wikipedia [en.wikipedia.org]

- 18. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Inhibition of Bacterial Metabolic Pathways by Nitrofurantoin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrofurantoin (B1679001), a synthetic nitrofuran antibiotic, has remained a cornerstone in the treatment of uncomplicated urinary tract infections for decades. Its enduring efficacy is largely attributed to its multifaceted mechanism of action, which involves the inhibition of multiple crucial bacterial metabolic pathways. This technical guide provides a comprehensive overview of the core mechanisms by which nitrofurantoin exerts its antimicrobial effects, with a specific focus on its impact on bacterial energy metabolism, nucleic acid synthesis, protein synthesis, and cell wall integrity. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the key pathways and processes involved to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction